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Compound of Interest

4-Methoxy-4-phenyipiperidine
Compound Name:

hydrochloride
CAS No.: 83949-38-6
Cat. No.: B1598032

Get Quote

Executive Summary & Scaffold Definition

The 4-Methoxy-4-phenylpiperidine scaffold represents a specific subclass of the 4-
phenylpiperidine family, distinct from the more common 4-hydroxy analogs (e.g., loperamide,
haloperidol metabolites) or ester analogs (e.g., pethidine).

Crucial Structural Distinction:

o Geminal 4,4-Disubstitution (Target Scaffold): The methoxy (-OCHs) and phenyl (-Ph) groups
are both attached to the C4 carbon of the piperidine ring. This creates a quaternary center,
locking the conformation and eliminating the H-bond donor capacity of the parent alcohol.

e Disambiguation: This is distinct from 4-(4-methoxyphenyl)piperidine, where the methoxy
group is a substituent on the phenyl ring (para-position). This guide focuses on the geminal
ether scaffold.

Therapeutic Relevance: Derivatives of this scaffold are primarily investigated as ligands for the
Nociceptin Receptor (NOP/ORL1), Mu-Opioid Receptor (MOR), and Sigma Receptors. The
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methylation of the tertiary alcohol typically increases lipophilicity (logP) and blood-brain barrier
(BBB) permeability compared to the parent 4-hydroxy compounds.

Chemical Synthesis & Production

The synthesis of 4-methoxy-4-phenylpiperidine hydrochloride relies on the construction of
the quaternary C4 center followed by O-alkylation.

Core Synthetic Pathway

The following protocol describes the generation of the scaffold from N-protected 4-piperidone.

Step 1: Grignard Addition (Quaternary Center Formation)

Reagents: N-Benzyl-4-piperidone (or N-Boc), Phenylmagnesium bromide (PhMgBr),
THF/Ether.

Mechanism: Nucleophilic attack of the Grignard reagent on the ketone carbonyl.

Outcome: Formation of 1-benzyl-4-hydroxy-4-phenylpiperidine.

Technical Note: The reaction must be kept anhydrous. The product is a tertiary alcohol.
Step 2: O-Methylation (The Critical Step)

o Reagents: Sodium Hydride (NaH) or Potassium Hydroxide (KOH), Methyl lodide (Mel), DMF
or DMSO.

o Protocol: The tertiary alcohol is deprotonated by NaH to form the alkoxide, which then
attacks Mel via SN2.

o Challenge: Tertiary alcohols are sterically hindered. High temperatures or strong bases
(KH/NaH) in polar aprotic solvents are often required to drive conversion.

Step 3: Deprotection & Salt Formation

» Reagents: 1-Chloroethyl chloroformate (ACE-CI) or H2/Pd-C (for benzyl removal); HCI in
dioxane.
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e Outcome:4-Methoxy-4-phenylpiperidine Hydrochloride.
Visualization: Synthesis Workflow

N-Benzyl-4-piperidone Grignard Reaction 4-Hydroxy-4-phenyl O-Methylation 4-Methoxy-4-pheny! Deprotection 4-Methoxy-4-phenylpiperidine
yl-4-pip (PhMgBr, THF) Intermediate (NaH, Mel, DMSO) Precursor (H2, Pd/C or ACE-C) Hel

Click to download full resolution via product page

Caption: Synthetic route for generating the 4-methoxy-4-phenylpiperidine hydrochloride
scaffold.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this scaffold is tunable via three primary regions.[1]
Region A: The Piperidine Nitrogen (N1)
This is the most critical vector for determining receptor selectivity.
» Small Alkyl Groups (Methyl):
o Effect: Shifts affinity toward Mu-Opioid Receptors (MOR).
o Analogs: Resembles the Pethidine/Meperidine class.[2]
o Bulky Lipophilic Groups (Benzhydryl, Phenethyl):
o Effect: Drastically increases affinity for Nociceptin (NOP) and Sigma receptors.

o Example:1-benzhydryl-4-methoxy-4-phenylpiperidine is a potent NOP ligand (Ki ~54 nM).
[3][4] The bulky group occupies the large hydrophobic binding pocket characteristic of the
NOP receptor.

e Butyrophenone Chains:

o Effect: Increases Dopamine D2 affinity (Haloperidol-like profile).
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Region B: The C4 Quaternary Center (Methoxy vs.
Hydroxy)

Replacing the C4-Hydroxyl (OH) with a C4-Methoxy (OMe) alters the physicochemical profile:

o H-Bonding: The ether oxygen acts only as an H-bond acceptor, whereas the alcohol is both
donor and acceptor. This often reduces non-specific binding but can alter potency if the
donor interaction is critical for the receptor active site (e.g., Aspartate residues).

o Metabolic Stability: The methoxy group blocks Phase Il conjugation (glucuronidation) of the

alcohol, potentially extending half-life.
 Lipophilicity: Methylation increases logP, enhancing CNS penetration.
Region C: The Phenyl Ring[5]
e Electronic Substitutions:

o Para-Fluoro/Chloro: Generally increases potency by enhancing lipophilic interaction and

metabolic resistance (blocking para-hydroxylation).

o Meta-substitution: Often locks the phenyl ring into an axial conformation due to steric clash
with the piperidine ring, which can drastically change the pharmacological profile (Agonist

vs Antagonist switch).

Visualization: SAR Map
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Caption: SAR map highlighting the functional impact of modifications at N1, C4-Methoxy, and
C4-Phenyl sites.

Pharmacological Profile & Data

The following table summarizes the binding affinities of key derivatives, illustrating the shift
from Opioid to Nociceptin activity based on N-substitution.

Table 1: Binding Affinity (Ki) Profile of 4-Methoxy-4-phenylpiperidine Derivatives
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Compound
L Target . -
Derivative (N- Ki (nM) Activity Type Reference
. Receptor
Substituent)
1-Benzhydryl- Nociceptin )
] 54 Agonist [1, 2]
(Diphenylmethyl)  (NOP)
1-Benzhydryl- Kappa Opioid
) yan ppa P 343 Weak Binder [1]
(Diphenylmethyl)  (KOR)
1-Methyl- o
o Mu Opioid )
(Pethidine >1000 Weak Agonist [3]
(MOR)
analog)
Mu Opioid )
1-Phenethyl- ~10-100 Agonist [3]
(MOR)

Interpretation: The "naked" 4-methoxy-4-phenylpiperidine core is relatively inactive.

Functionalization at the nitrogen with bulky lipophilic groups (like benzhydryl) is required to

achieve high potency at Nociceptin receptors, whereas phenethyl chains drive Mu-opioid

activity.

Experimental Protocols
Protocol: Synthesis of 4-Methoxy-4-phenylpiperidine

HCI

Validated for research-grade production (Scale: 1-59).

 Intermediate Preparation: Dissolve 1-benzyl-4-phenylpiperidin-4-ol (1.0 eq) in anhydrous
DMSO (10 mL/g).

» Alkylation:

o Add NaH (60% dispersion in oil, 1.5 eq) portion-wise at 0°C under Argon. Stir for 30 min.

o Add Methyl lodide (1.2 eq) dropwise.

o Allow to warm to Room Temperature (RT) and stir for 4 hours.
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o Validation: Monitor by TLC (EtOAc/Hexane). The product spot will be less polar (higher Rf)
than the starting alcohol.

o Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine,
dry over MgSOa4, and concentrate.

o Deprotection (ACE-CI Method):
o Dissolve the N-benzyl ether in dry Dichloroethane (DCE).
o Add 1-Chloroethyl chloroformate (1.2 eq) at 0°C. Reflux for 2 hours.
o Evaporate solvent. Add Methanol and reflux for 1 hour (to cleave the carbamate).

e Salt Formation: Concentrate methanol. Redissolve residue in minimal Ethanol. Add 4M HCI
in Dioxane. Precipitate with Diethyl Ether. Filter and dry the white solid.

Protocol: Radioligand Binding Assay (NOP Receptor)

Standard assay to verify SAR claims.

Membrane Prep: Use CHO cells stably expressing human NOP receptor.
» Ligand: [®H]-Nociceptin (Leucyl-3H).
 Incubation:

o Mix membranes (20 ug protein) with [3H]-Ligand (0.5 nM) and test compound (1071° to
10-3 M) in Tris-HCI buffer (pH 7.4).

o Incubate for 60 min at 25°C.

o Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold
buffer.

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-
Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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